(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Description
(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole is a useful research compound. Its molecular formula is C13H21BO2 and its molecular weight is 220.119. The purity is usually 95%.
BenchChem offers high-quality (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound has structural similarities to other complex organic molecules explored in various scientific studies. For example, research into the synthesis of no-carrier-added (NCA) 6-[18F]Fluoro-L-DOPA, a radiofluorinated amino acid used in PET imaging, involved compounds with complex structures, including a chiral auxiliary that facilitated the asymmetric synthesis of the target molecule (Horti, Redmond, & Soufer, 1995). This study underscores the intricate synthesis processes that can be involved in creating compounds with specific stereochemical configurations.
Crystal Structure and Conformation
The study of isomeric sulfites of 10β-Pinane-2,3α-diol revealed insights into the crystal structure and conformational preferences of complex organic molecules, similar to the compound . The research highlighted how the orientation of substituent groups and the conformation of five-membered rings can significantly influence the overall structure of the molecule (Hellier & Motevalli, 1995). Such studies are crucial for understanding the physical and chemical properties of complex molecules.
Reactivity and Derivative Formation
The research on monoborylacetylene derivatives, including the synthesis and reactivity of these compounds, provides valuable insights into how such molecules can undergo various reactions to form new compounds with potential applications in materials science and organic synthesis (Gu, Pritzkow, & Siebert, 2001). The study of these reactions and the resulting products can inform the development of new materials and chemical processes.
Synthetic Routes and Stereochemistry
The synthesis of optically pure compounds, such as the preparation of C2-Symmetric 4-cyclopentene-1,3-diol, involves complex synthetic routes that are highly relevant to the study of the compound . These studies often involve multiple steps, including kinetic resolution and stereo- and regioselective reactions, to achieve the desired stereochemical configuration in the final product (Kimura, Ehama, & Inomata, 2002). Understanding these synthetic pathways is crucial for the development of new drugs and materials.
properties
IUPAC Name |
(1S,2S,6R,8S)-2,9,9-trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO2/c1-5-6-14-15-11-8-9-7-10(12(9,2)3)13(11,4)16-14/h5,9-11H,1,6-8H2,2-4H3/t9-,10-,11+,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEMLWHNKCNXMY-KQXIARHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746249 | |
Record name | (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
CAS RN |
131433-93-7 | |
Record name | (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 131433-93-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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